Phenol-d5: A Comprehensive Technical Guide to Physical Characteristics and Stability
Phenol-d5: A Comprehensive Technical Guide to Physical Characteristics and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical characteristics and stability of Phenol-d5, a deuterated analog of phenol (B47542). This document is intended to be a critical resource for researchers, scientists, and drug development professionals who utilize Phenol-d5 as an internal standard in quantitative analyses or in the synthesis of deuterated molecules.
Core Physical and Chemical Properties
Phenol-d5, also known as pentadeuteriophenol, is a stable, isotope-labeled form of phenol where the five hydrogen atoms on the aromatic ring have been replaced with deuterium.[1][2] This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature for its use in mass spectrometry-based applications.[3] The physical and chemical properties of Phenol-d5 are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆D₅HO | [3] |
| Molecular Weight | 99.14 g/mol | [3][4] |
| CAS Number | 4165-62-2 | [1][5] |
| Appearance | Solid, crystals | [1][2][5] |
| Melting Point | 40-42 °C (lit.) | [1][2][5] |
| Boiling Point | 182 °C (lit.) | [1][2][5] |
| Density | 1.127 g/mL at 25 °C | [2] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [2] |
| Solubility | Slightly soluble in acetonitrile, chloroform, and ethyl acetate. | [5] |
| Isotopic Purity | Typically ≥98 atom % D | [2] |
Stability and Storage
Phenol-d5 is a stable compound but can be sensitive to moisture and light.[1][5] For long-term storage, it is recommended to keep it in a dry, sealed container in a refrigerator (2-8°C) and protected from light.[6][7] It is incompatible with strong oxidizing agents.[1][5]
Thermal Decomposition
The thermal decomposition of phenol, and by extension Phenol-d5, has been studied to understand its behavior at high temperatures. Two primary initial decomposition pathways have been proposed[8]:
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Isomerization and Decarbonylation: Phenol isomerizes to 2,4-cyclohexadienone, which then undergoes decarbonylation to produce cyclopentadiene (B3395910) and carbon monoxide.
-
Radical Fragmentation: Phenol fragments into a phenoxy radical and a hydrogen atom. The phenoxy radical can then decompose to a cyclopentadienyl (B1206354) radical and carbon monoxide.
Studies have shown that the isomerization pathway is a favored thermal decomposition step at the onset of pyrolysis and remains significant at higher temperatures.[8]
Experimental Protocols
Phenol-d5 is extensively used as an internal standard in the quantitative analysis of phenol in various matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] The use of a deuterated standard allows for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[9]
General Workflow for Phenol Analysis using Phenol-d5 Internal Standard
The following diagram illustrates a typical workflow for the analysis of phenol in an aqueous sample using Phenol-d5 as an internal standard.
Caption: General workflow for phenol analysis using Phenol-d5.
Detailed Protocol for GC-MS Analysis of Phenol in Water
This protocol outlines a general procedure for the determination of phenol in a water sample using Phenol-d5 as an internal standard with GC-MS analysis.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 mL of the water sample, add a known amount of Phenol-d5 standard solution.
-
Adjust the pH of the sample to < 2 with a suitable acid.
-
Extract the sample twice with 50 mL of dichloromethane (B109758) by shaking vigorously for 2 minutes in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for phenol and Phenol-d5.
-
Logical Relationship for Quantification
The quantification of phenol is based on the ratio of the response of the native analyte to the response of the deuterated internal standard. This relationship is illustrated in the following diagram.
Caption: Logic of quantification using an internal standard.
Conclusion
Phenol-d5 is a crucial tool for researchers and scientists requiring accurate and precise quantification of phenol. Its physical and chemical properties are well-characterized, and its stability under proper storage conditions is excellent. The use of Phenol-d5 as an internal standard in chromatographic methods provides a robust approach to mitigate matrix effects and other sources of analytical variability, ensuring high-quality data in research, drug development, and environmental monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ncasi.org [ncasi.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
